![molecular formula C10H8BrN3O B13913000 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of toluene to form 4-bromotoluene.
Triazole Ring Formation: The bromophenyl intermediate is then reacted with hydrazine hydrate and formic acid to form the triazole ring.
Aldehyde Introduction: Finally, the triazole compound is oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol.
Substitution: 4-[(4-Azidophenyl)methyl]-1,2,4-triazole-3-carbaldehyde.
科学的研究の応用
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.
類似化合物との比較
Similar Compounds
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
特性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
4-[(4-bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)5-14-7-12-13-10(14)6-15/h1-4,6-7H,5H2 |
InChIキー |
LTVNESTXSWDPCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NN=C2C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


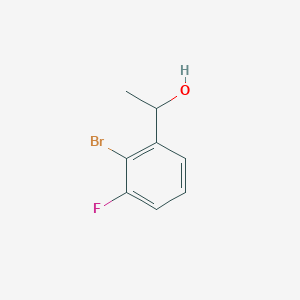
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
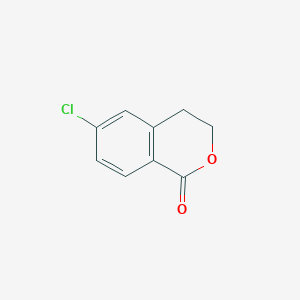
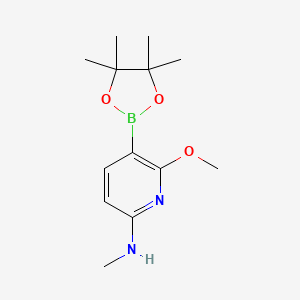
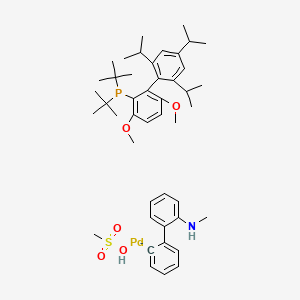

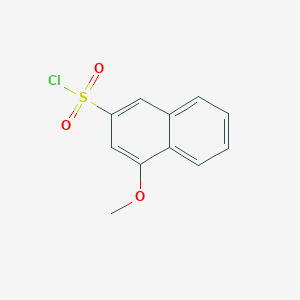

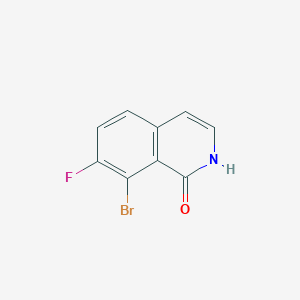
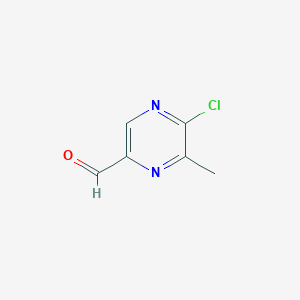

![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
